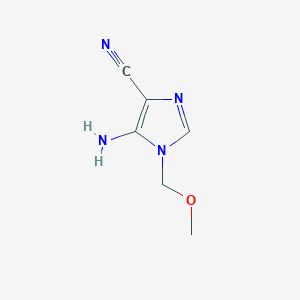
5-amino-1-(methoxymethyl)-1H-imidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(methoxymethyl)-1H-imidazole-4-carbonitrile is a heterocyclic compound with a unique structure that includes an imidazole ring substituted with an amino group, a methoxymethyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(methoxymethyl)-1H-imidazole-4-carbonitrile typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out under mild conditions using alumina as a catalyst, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(methoxymethyl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-amino-1-(methoxymethyl)-1H-imidazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 5-amino-1-(methoxymethyl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cellular processes. The exact molecular targets and pathways are still under investigation, but its ability to interact with biological systems makes it a compound of interest for further study .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-nitriminotetrazole: This compound has a similar amino group but differs in its overall structure and properties.
5-amino-1H-pyrazole-4-carbonitrile: Another compound with an amino group and a carbonitrile group, but with a pyrazole ring instead of an imidazole ring.
Uniqueness
5-amino-1-(methoxymethyl)-1H-imidazole-4-carbonitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its methoxymethyl group, in particular, contributes to its solubility and reactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-amino-1-(methoxymethyl)imidazole-4-carbonitrile |
InChI |
InChI=1S/C6H8N4O/c1-11-4-10-3-9-5(2-7)6(10)8/h3H,4,8H2,1H3 |
InChI Key |
YETZEFWHUAXCQM-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=NC(=C1N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















